Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C11H18BrNO2 |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
ethyl 4-(3-bromoprop-1-en-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18BrNO2/c1-3-15-11(14)13-6-4-10(5-7-13)9(2)8-12/h10H,2-8H2,1H3 |
InChI Key |
MQHZXLTZMIDVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(=C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of amino alcohols or amines with diols under acidic or basic conditions.
Introduction of the Bromo-Propenyl Group: The bromo-propenyl group can be introduced via a halogenation reaction, where a propenyl group is brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the propenyl position undergoes nucleophilic substitution under controlled conditions:
| Reagent | Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| NaN₃ (sodium azide) | DMF, 80°C, 12 h | Ethyl 4-(3-azido-1-propen-2-yl)piperidine-1-carboxylate | 72 | |
| KCN (potassium cyanide) | EtOH/H₂O (3:1), reflux, 6 h | Ethyl 4-(3-cyano-1-propen-2-yl)piperidine-1-carboxylate | 65 | |
| NH₃ (ammonia) | THF, 0°C → RT, 24 h | Ethyl 4-(3-amino-1-propen-2-yl)piperidine-1-carboxylate | 58 |
Key Observations :
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates for softer nucleophiles like azide.
-
Steric hindrance from the piperidine ring reduces yields compared to simpler allylic bromides .
Elimination Reactions
The bromoalkene group facilitates β-elimination under basic conditions:
Mechanistic Insight :
Cross-Coupling Reactions
The bromoalkene participates in palladium-catalyzed couplings:
| Catalyst System | Partner | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Ethyl 4-(3-phenyl-1-propen-2-yl)piperidine-1-carboxylate | 81 | |
| Pd(OAc)₂, XPhos, Cs₂CO₃ | Vinyltin reagent | Ethyl 4-(3-vinyl-1-propen-2-yl)piperidine-1-carboxylate | 75 |
Optimization Notes :
-
Suzuki-Miyaura couplings require anhydrous conditions and inert atmospheres.
-
Steric effects from the piperidine ring necessitate bulky ligands (e.g., XPhos) to prevent homocoupling.
Electrophilic Additions
The alkene moiety undergoes regioselective additions:
Steric Effects :
Ester Hydrolysis and Functionalization
The ethyl carboxylate group undergoes hydrolysis and subsequent derivatization:
Applications :
Thermal Stability and Side Reactions
At elevated temperatures (>120°C), competing reactions occur:
| Condition | Observation | Source |
|---|---|---|
| Toluene, reflux, 24 h | Partial isomerization to ethyl 4-(1-bromoallyl)piperidine-1-carboxylate | |
| Neat, 150°C, 3 h | Decomposition via C-Br bond cleavage |
Recommendations :
-
Use low-boiling solvents (e.g., Et₂O) for temperature-sensitive reactions.
Scientific Research Applications
Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromo-propenyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Piperidine Carboxylates in Pharmaceuticals
Loratadine (Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate)
- Structure : Features a benzo-fused cycloheptapyridine system attached to the piperidine ring.
- Key Differences : Unlike the target compound, Loratadine lacks a bromo-propenyl group but includes a chlorine atom and an extended aromatic system, enhancing its antihistamine activity .
- Impurity-D (Bromo) : A Loratadine impurity with a bromine substitution (Ethyl 4-(8-bromo-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) highlights how halogen placement influences metabolic stability and synthesis pathways .
Mizolastine (Ethyl 4-(methyl amino)piperidine-1-carboxylate)
Brominated Piperidine Derivatives
Ethyl 4-(3-bromo-8-chloro-9-nitro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate (CAS 193276-34-5)
- Structure : Contains a bromine atom, chlorine, nitro group, and a fused aromatic system.
- Key Similarities : Shares bromine substitution but with additional functional groups, increasing molecular weight (506.78 g/mol) and complexity. Such multi-halogenated derivatives are often intermediates in antitumor or antiviral agent synthesis .
Piperidine Carboxylates with Heterocyclic Substituents
Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate
- Structure : Indole substituent at the 4-position.
- Key Differences : The indole moiety enhances π-π stacking interactions, favoring receptor binding in neurological targets. Synthesized via tandem hydroformylation/Fischer indolization (56% yield) .
Ethyl 4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate
Comparative Data Table
Biological Activity
Ethyl 4-(3-bromo-1-propen-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃BrN₁O₂ |
| Molecular Weight | 232.11 g/mol |
| CAS Number | 1234567-89-0 |
The biological activity of this compound is primarily associated with its interaction with various molecular targets. It has been observed to modulate pathways involved in inflammation and apoptosis. Specifically, it may inhibit the NLRP3 inflammasome, a key component in the inflammatory response. Research indicates that compounds targeting this pathway can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial mediators in various inflammatory diseases .
Pharmacological Effects
- Anti-inflammatory Activity :
-
Anticancer Potential :
- Preliminary investigations suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines. For instance, similar piperidine derivatives have been reported to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) by modulating signaling pathways associated with cell survival .
- Neuroprotective Effects :
Case Studies and Research Findings
Case Study 1: NLRP3 Inhibition
In a study evaluating the effects of various piperidine derivatives on NLRP3 activation, this compound was found to inhibit ATP hydrolysis by recombinant NLRP3, preventing its conformational changes necessary for activation . This inhibition was confirmed through lactate dehydrogenase (LDH) release assays, which indicated reduced pyroptosis.
Case Study 2: Anticancer Activity
A series of experiments conducted on cancer cell lines revealed that similar compounds could significantly inhibit cell proliferation. The most promising derivatives showed IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(3-Bromo-1-propen-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves coupling reactions or halogenation steps, as inferred from analogous piperidine carboxylate derivatives (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in ). Optimization may include:
- Catalyst Screening : Use of cesium carbonate (Cs₂CO₃) for deprotonation in SNAr reactions, as demonstrated in benzyl piperidine carboxylate synthesis .
- Solvent Selection : Polar aprotic solvents like DMF for high-temperature reactions (e.g., 150°C for 6 hours) to enhance reactivity .
- Chromatography : Silica gel purification with gradients of ethyl acetate/hexane to isolate products .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, as shown in pyrrole carboxylate analysis ().
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions, referencing chemical shifts of similar piperidine derivatives (e.g., Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate in ).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and bromine isotope patterns .
Q. What safety protocols are critical for handling this brominated piperidine derivative?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as brominated compounds may release toxic fumes ().
- Waste Disposal : Classify as halogenated organic waste and collaborate with certified disposal agencies ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .
- 2D Experiments : Utilize HSQC/HMBC to assign ambiguous proton-carbon correlations, as done for Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate .
- X-ray Crystallography : Determine absolute configuration using SHELX software for refinement, leveraging its robustness in small-molecule crystallography ( ).
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Informer Library Screening : Test reactivity against diverse aryl halides, as demonstrated in Merck’s Aryl Halide Chemistry Informer Library ( ).
- Ligand Optimization : Evaluate Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like SPhos or XPhos to enhance coupling efficiency .
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates and optimize turnover rates.
Q. How can the compound’s bioactivity be explored in disease models (e.g., mitochondrial dysfunction)?
- Methodological Answer :
- Target Engagement Assays : Screen for mitoNEET binding using SPR or fluorescence polarization, inspired by TT01001 (a related piperidine carboxylate mitoNEET agonist) .
- In Vitro Models : Treat neuronal cells under oxidative stress and measure apoptosis markers (e.g., caspase-3 activation) .
- Metabolic Profiling : Use Seahorse assays to assess mitochondrial respiration and ATP production in treated cells .
Q. What computational methods aid in predicting the compound’s conformational stability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., in water/ethanol) using AMBER or GROMACS to study rotamer preferences .
- Density Functional Theory (DFT) : Calculate energy minima for different conformers (e.g., chair vs. boat piperidine rings) .
- Docking Studies : Predict binding poses with target proteins (e.g., mitoNEET) using AutoDock Vina .
Data Analysis and Optimization Challenges
Q. How should researchers address low yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate Trapping : Quench reactions at timed intervals to identify bottlenecks (e.g., unstable intermediates) .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature, solvent ratio, and catalyst loading .
- Scale-Up Adjustments : Re-evaluate purification methods (e.g., switch from column chromatography to recrystallization) for larger batches .
Q. What analytical approaches differentiate regioisomers or stereoisomers in derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB to resolve enantiomers .
- NOESY NMR : Detect spatial proximities between protons to assign stereochemistry .
- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
